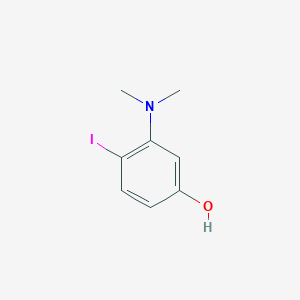

3-(Dimethylamino)-4-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)-4-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYOYKYVVWZVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Dimethylamino)-4-iodophenol: Structure, Properties, and Synthesis

An Introduction to a Niche Phenolic Compound

3-(Dimethylamino)-4-iodophenol is a substituted aromatic compound featuring a phenol backbone with both a dimethylamino group and an iodine atom. Its unique trifunctional nature—a hydroxyl group, a tertiary amine, and an aryl iodide—suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science applications. This guide provides a comprehensive overview of its chemical properties, structure, and potential synthetic pathways, compiled for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The fundamental architecture of this compound is a benzene ring substituted at positions 1, 3, and 4. The hydroxyl group at position 1 defines it as a phenol. A dimethylamino group is situated at position 3, and an iodine atom is at position 4.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1243344-64-0[1] |

| Molecular Formula | C₈H₁₀INO[1] |

| Molecular Weight | 263.08 g/mol [1] |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Structure of this compound

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from chemical suppliers, several key properties can be summarized. It is important to note that some of the following data are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Boiling Point | 322.1 ± 32.0 °C (Predicted) | [1] |

| Density | 1.778 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.45 ± 0.18 (Predicted) | |

| Storage Temperature | 2-8°C, protect from light |

Synthesis and Reactivity

Synthesis of the Precursor: 3-(Dimethylamino)phenol

The starting material, 3-(dimethylamino)phenol, is commercially available. For researchers opting to synthesize it, a common method involves the reductive amination of 3-aminophenol.

Step-by-Step Protocol for 3-(Dimethylamino)phenol Synthesis (Illustrative):

-

Dissolution: Dissolve 3-aminophenol in a suitable solvent, such as methanol.

-

Reaction with Formaldehyde: Add an aqueous solution of formaldehyde to the reaction mixture.

-

Reduction: Introduce a reducing agent, such as sodium borohydride, portion-wise while maintaining a low temperature (e.g., 0°C).

-

Work-up: After the reaction is complete, quench any remaining reducing agent with water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.

Proposed Iodination of 3-(Dimethylamino)phenol

The introduction of an iodine atom onto the phenol ring can be achieved through electrophilic aromatic substitution. The hydroxyl and dimethylamino groups are both activating and ortho-, para-directing. Given that the para position to the hydroxyl group is occupied by the dimethylamino group, and the position para to the dimethylamino group is occupied by the hydroxyl group, the iodination is expected to occur at one of the ortho positions. The position ortho to the hydroxyl group and meta to the dimethylamino group (position 2 or 6) or the position ortho to the dimethylamino group and meta to the hydroxyl group (position 4) are the most likely sites for iodination. The steric hindrance from the adjacent dimethylamino group might influence the regioselectivity.

Proposed Iodination Protocol:

A common method for the iodination of activated aromatic rings is the use of an iodine source in the presence of a mild oxidizing agent or a base.

-

Dissolution: Dissolve 3-(dimethylamino)phenol in a suitable solvent (e.g., methanol, ethanol, or a chlorinated solvent).

-

Addition of Reagents: Add a source of iodine, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). The reaction may be facilitated by the addition of a base (e.g., sodium bicarbonate) or a mild oxidizing agent.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any excess iodine with a solution of sodium thiosulfate.

-

Extraction and Purification: Extract the product into an organic solvent, wash with water and brine, dry, and concentrate. The final product would likely require purification by column chromatography to isolate the desired this compound isomer.

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Development and Research

While specific applications of this compound are not well-documented, its structural motifs suggest several areas of potential utility in drug discovery and medicinal chemistry.

-

Scaffold for Kinase Inhibitors: The aminophenol core is present in numerous kinase inhibitors. The iodine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents to explore the chemical space around a biological target.

-

Precursor for Radiopharmaceuticals: The presence of iodine allows for the potential development of radiolabeled analogues for use in molecular imaging (e.g., SPECT or PET, with appropriate radioisotopes of iodine).

-

Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it could serve as a fragment for screening against various biological targets.

Safety and Handling

Based on the available safety data for this compound and related chemicals, the following precautions should be observed:

-

Hazard Statements: The compound is predicted to be harmful if swallowed.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, and well-ventilated area, protected from light.

Conclusion

This compound represents a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data remains scarce, its structural features suggest a range of possible applications, from the development of novel therapeutics to its use as a versatile research chemical. Further investigation into its synthesis, characterization, and reactivity is warranted to fully unlock its potential.

References

Sources

Spectral Characterization of 3-(Dimethylamino)-4-iodophenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 3-(Dimethylamino)-4-iodophenol (CAS: 1243344-64-0), a substituted phenol derivative with potential applications in organic synthesis and drug development.[1][2] The elucidation of its molecular structure through modern spectroscopic techniques is paramount for its unambiguous identification and quality control. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established principles and spectral data from analogous structures. The methodologies for acquiring such data are also presented, offering a framework for experimental validation.

Molecular Structure and Properties

This compound possesses a phenol ring substituted with a dimethylamino group at position 3 and an iodine atom at position 4. This substitution pattern influences the electronic environment of the molecule, which is reflected in its spectral characteristics.

Molecular Formula: C₈H₁₀INO[1][2]

Molecular Weight: 263.08 g/mol [2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to provide single lines for each unique carbon atom.[5] A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[5]

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[6]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound would exhibit signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 7.5 | Multiplet | 3H |

| -N(CH₃)₂ | ~2.9 | Singlet | 6H |

| -OH | Broad singlet | 1H |

Interpretation:

-

Aromatic Protons: The protons on the aromatic ring are expected to appear in the range of 6.5-7.5 ppm. Their exact chemical shifts and splitting patterns will depend on the electronic effects of the hydroxyl, dimethylamino, and iodo substituents.

-

Dimethylamino Protons: The six equivalent protons of the two methyl groups attached to the nitrogen atom are expected to appear as a sharp singlet around 2.9 ppm. This is consistent with the ¹H NMR data for 3-Dimethylaminophenol.[7]

-

Hydroxyl Proton: The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for the eight carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH (ipso-carbon) | 150 - 160 |

| C-I (ipso-carbon) | 80 - 90 |

| C-N | 145 - 155 |

| Aromatic C-H | 110 - 130 |

| -N(CH₃)₂ | ~40 |

Interpretation:

-

ipso-Carbons: The carbon atom attached to the hydroxyl group (C-OH) is expected to be significantly deshielded and appear at a high chemical shift (150-160 ppm).[5] Conversely, the carbon bearing the iodine atom (C-I) will be shielded due to the "heavy atom effect" and is predicted to be in the 80-90 ppm range.

-

Aromatic Carbons: The remaining aromatic carbons will resonate in the typical aromatic region of 110-130 ppm.

-

Dimethylamino Carbons: The two equivalent methyl carbons of the dimethylamino group are expected to appear at approximately 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

Objective: To obtain the infrared spectrum of this compound.

Methodology:

-

Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded, and the background is automatically subtracted. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-N stretch (aromatic amine) | 1250 - 1350 | Strong |

| C-O stretch (phenol) | 1180 - 1260 | Strong |

| C-I stretch | 500 - 600 | Weak to Medium |

Interpretation:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the dimethylamino group should appear between 2850 and 3000 cm⁻¹.

-

C=C and C-N Stretches: The aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region. A strong band for the C-N stretch of the aromatic amine is expected around 1250-1350 cm⁻¹.

-

C-O and C-I Stretches: The C-O stretching of the phenol will likely be observed as a strong band in the 1180-1260 cm⁻¹ range. The C-I stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To obtain the mass spectrum of this compound.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically results in extensive fragmentation.[8] For a less energetic ionization that preserves the molecular ion, techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectral Data

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 263, corresponding to the molecular weight of this compound.

Major Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A fragment ion at m/z 248 is expected due to the loss of a methyl group from the dimethylamino moiety.

-

Loss of iodine radical (•I): A fragment at m/z 136 could be observed due to the cleavage of the C-I bond.

-

Loss of dimethylamino group: Fragmentation could also lead to the loss of the dimethylamino group.

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and Mass spectral data for this compound. The presented experimental protocols offer a standardized approach for the acquisition of this data. While the spectral data herein is predicted based on established principles and analogous compounds, it serves as a robust framework for researchers in the synthesis, identification, and application of this compound. Experimental verification of these predictions is highly recommended for definitive structural confirmation.

References

- Supporting info. (n.d.).

- Supporting information for - The Royal Society of Chemistry. (n.d.).

- C NMR Spectroscopy. (n.d.).

-

3-Iodophenol | C6H5IO | CID 12272 - PubChem. (n.d.). Retrieved from [Link]

-

Cas 1243344-64-0,this compound - LookChem. (n.d.). Retrieved from [Link]

- Interpretation of mass spectra. (n.d.).

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

4-Iodophenol | C6H5IO | CID 10894 - PubChem. (n.d.). Retrieved from [Link]

-

4-(Dimethylamino)phenol - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2 - Semantic Scholar. (2021, October 28). Retrieved from [Link]

-

Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition - ResearchGate. (2021, December 7). Retrieved from [Link]

-

Lead - CAS Common Chemistry. (n.d.). Retrieved from [Link]

-

13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion valuesDoc Brown's chemistry revision notes. (2025, December 19). Retrieved from [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. (2023, January 26). Retrieved from [Link]

-

4-Dimethylaminophenol - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis, Structural, Spectral, Third Order Nonlinear Optical and Quantum Chemical Investigations on Hydrogen Bonded Novel Organic Molecular Adduct 4-(Dimethylamino)benzaldehyde 4-nitrophenol for Opto-electronic Applications - ResearchGate. (2025, August 8). Retrieved from [Link]

-

database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). Retrieved from [Link]

-

13.11: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011, August 24). Retrieved from [Link]

-

4-(Dimethylamino)phenol | C8H11NO | CID 22174 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Phenol, 4-amino- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography–mass spectrometry - RSC Publishing. (n.d.). Retrieved from [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025, August 6). Retrieved from [Link]

-

Phenol, 2,4,6-tris[(dimethylamino)methyl]- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Phenol, 2,4,6-tris[(dimethylamino)methyl]- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

THE SYNTHESIS, CHARACTERIZATION AND FLUORESCENCE SPECTRAL STUDIES OF POLY (DIPHENYLAMINE - AMINOPHENOL) COPOLYMERS USING A REACTIVE SURFACTANT | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. (2025, January 30). Retrieved from [Link]

Sources

- 1. Cas 1243344-64-0,this compound | lookchem [lookchem.com]

- 2. This compound | 1243344-64-0 [amp.chemicalbook.com]

- 3. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Dimethylaminophenol(99-07-0) 1H NMR spectrum [chemicalbook.com]

- 8. uni-saarland.de [uni-saarland.de]

An In-Depth Technical Guide to the Solubility Profile of 3-(Dimethylamino)-4-iodophenol

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and manufacturing contexts. This guide provides a comprehensive technical overview of the solubility profile of 3-(Dimethylamino)-4-iodophenol (CAS No. 1243344-64-0). We will explore its fundamental physicochemical properties, provide a theoretical framework for its solubility based on its molecular structure, and present a detailed, field-proven protocol for its experimental determination. The narrative synthesizes chemical principles with practical application, offering researchers, scientists, and drug development professionals the necessary insights to effectively handle, formulate, and utilize this compound.

Introduction: The Significance of Solubility

This compound is a substituted phenol derivative with potential applications as a building block in organic synthesis and pharmaceutical development. Understanding its solubility is not merely an academic exercise; it is a cornerstone for successful process development, formulation design, and achieving desired therapeutic outcomes. Poor solubility can lead to significant challenges, including low bioavailability, difficulties in purification, and inconsistent manufacturing processes[1]. This guide aims to elucidate the solubility characteristics of this compound by examining its intrinsic properties and its interactions with a variety of common laboratory and industrial solvents.

Physicochemical Properties of this compound

A molecule's solubility is dictated by its physical and chemical properties. For this compound, the key attributes are summarized below. Although specific experimental data for some properties are not widely published, reliable predictions based on its structure provide valuable guidance.

| Property | Value (Predicted or Known) | Source | Significance for Solubility |

| CAS Number | 1243344-64-0 | [2][3][4] | Unique identifier for the compound. |

| Molecular Formula | C₈H₁₀INO | [2][3] | Indicates the elemental composition. |

| Molecular Weight | 263.08 g/mol | [2][3] | Influences molar concentration calculations. |

| Predicted pKa | 9.45 ± 0.18 (Phenolic -OH) | [3] | The phenolic group is weakly acidic. At pH values above its pKa, it will deprotonate to form a more water-soluble phenoxide ion. |

| Predicted Boiling Point | 322.1 ± 32.0 °C | [3] | Indicates low volatility under standard conditions. |

| Predicted Density | 1.778 ± 0.06 g/cm³ | [3] | Useful for process calculations. |

| Storage Conditions | 2-8°C, protect from light | [2][3][4] | Suggests potential for degradation, which could affect solubility measurements. |

The structure of this compound contains three key functional groups that govern its solubility:

-

Phenolic Hydroxyl (-OH): A weakly acidic group capable of donating a hydrogen bond. It allows for solubility in polar protic solvents.

-

Tertiary Amine (-N(CH₃)₂): A weakly basic group capable of accepting a hydrogen bond. It can be protonated in acidic conditions, increasing aqueous solubility.

-

Iodo-Substituted Benzene Ring: A large, nonpolar aromatic ring that contributes to the molecule's lipophilicity, favoring solubility in organic solvents.

The interplay between the polar hydroxyl and amino groups and the nonpolar iodophenyl ring means the compound will exhibit amphiphilic characteristics, with solubility being highly dependent on the solvent's nature and the pH of aqueous media.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the foundation for predicting solubility. The polarity of both the solute and the solvent, along with specific interactions like hydrogen bonding, are paramount.

Impact of Solvent Polarity

Phenolic compounds are generally most soluble in organic solvents that are less polar than water[5]. The recovery and solubility of phenols are significantly influenced by the polarity of the solvent used[5][6][7].

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Methanol and ethanol are expected to be effective solvents for this compound due to their ability to interact with both the phenolic -OH and the dimethylamino group[7].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are hydrogen bond acceptors and can solvate the phenolic proton. They are often excellent solvents for a wide range of organic molecules.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar iodophenyl ring suggests some solubility in these solvents, but the polar functional groups will limit it significantly.

The Critical Role of pH in Aqueous Solubility

As an ionizable compound, the aqueous solubility of this compound is highly pH-dependent[8][9]. The ionization state of a drug at different physiological pH levels is crucial for its solubility, absorption, and distribution[10].

-

In Acidic Conditions (pH < pKa of amine): The dimethylamino group will be protonated (-N⁺H(CH₃)₂), forming a cationic species. This charge will dramatically increase the molecule's affinity for water.

-

In Neutral Conditions: The molecule will be in its neutral, un-ionized form. Solubility will be at its lowest, driven primarily by the hydrogen bonding capacity of the polar groups.

-

In Basic Conditions (pH > pKa of phenol): The phenolic hydroxyl group will be deprotonated (-O⁻), forming an anionic phenoxide. This charge will also significantly enhance aqueous solubility[9].

This relationship is visually summarized in the diagram below.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

-

Preparation: Weigh an amount of this compound into a glass vial sufficient to create a visible excess of solid after equilibration (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL of pH 7.4 phosphate-buffered saline) to the vial.

-

Equilibration: Seal the vial tightly. Place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the slurry for a predetermined time (typically 24 to 48 hours) to ensure that the dissolution process has reached equilibrium.[11]

-

Expert Insight: A preliminary time-to-equilibrium study is recommended. Samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when two consecutive time points yield the same concentration value.

-

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To obtain a clear, particle-free supernatant, either centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) or filter the solution through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF).

-

Trustworthiness Check: This step is critical. Failure to completely remove undissolved solid particles will lead to an overestimation of solubility.

-

-

Quantification: Carefully take a known volume of the clear supernatant. Dilute it with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC-UV method.

-

Calculation: Calculate the original concentration in the supernatant based on the dilution factor and the measured concentration. The result is the equilibrium solubility, typically reported in mg/mL or µg/mL.

Conclusion

The solubility profile of this compound is governed by its amphiphilic nature, with a polar, ionizable head (hydroxyl and amino groups) and a nonpolar iodophenyl body. Its solubility is predicted to be high in polar organic solvents like methanol and DMSO. In aqueous systems, its solubility is minimal at neutral pH but increases dramatically in both acidic and basic conditions due to the formation of charged, more hydrophilic species. For definitive quantitative analysis, the shake-flask method provides a robust and reliable protocol. This comprehensive understanding is essential for any scientist aiming to utilize this compound in research, development, or manufacturing, enabling informed decisions on solvent selection, formulation strategies, and process optimization.

References

-

ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1243344-64-0, this compound. Retrieved from [Link]

-

Mota, F. L., et al. (2015). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]

-

JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

-

Zhang, H., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. Retrieved from [Link]

-

Spagnol, C., et al. (2012). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PMC - NIH. Retrieved from [Link]

-

Wisdomlib. (2025). Solubility of phenolic compounds: Significance and symbolism. Retrieved from [Link]

-

Repositório Científico do Instituto Politécnico de Bragança. (n.d.). Studies on the Solubility of Phenolic Compounds. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

Babbar, N., et al. (2011). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PubMed Central. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 1243344-64-0 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 7. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. tandfonline.com [tandfonline.com]

- 10. What is pKa and how is it used in drug development? [pion-inc.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Theoretical and computational studies of 3-(Dimethylamino)-4-iodophenol

An In-Depth Technical Guide: Theoretical and Computational Analysis of 3-(Dimethylamino)-4-iodophenol: A Roadmap from Quantum Mechanics to Drug Discovery Applications

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the characterization of this compound. While direct experimental literature on this specific molecule is sparse, this document serves as a roadmap for researchers by outlining a robust, integrated strategy that combines quantum chemical calculations with proposed experimental validation and in silico drug discovery applications. We detail the use of Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. Furthermore, we propose a viable synthetic pathway and the corresponding spectroscopic characterization methods required for structural confirmation. Finally, we present a detailed protocol for molecular docking to assess its potential as a bioactive agent. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a thorough investigation of novel substituted phenols.

Introduction

Substituted phenols represent a cornerstone class of compounds in organic chemistry, pharmacology, and materials science. Their versatile chemical nature, governed by the interplay of the hydroxyl group with various ring substituents, makes them privileged scaffolds in drug design and valuable intermediates in chemical synthesis. The molecule of interest, this compound, presents a unique electronic profile. It features a potent electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing, heavy iodine atom (-I) on the same aromatic ring. This specific substitution pattern is expected to significantly influence its molecular geometry, reactivity, and potential for intermolecular interactions.

The objective of this guide is to present a cohesive, multi-faceted approach to thoroughly characterize this compound. By leveraging the predictive power of computational chemistry and outlining the necessary steps for experimental validation, we aim to provide a blueprint for exploring its fundamental properties and potential applications. This document bridges the gap between theoretical prediction and practical application, demonstrating how computational insights can guide and accelerate experimental research.

Part I: Computational Modeling & Theoretical Analysis

Quantum Chemical Calculations with Density Functional Theory (DFT)

Expertise & Rationale: Density Functional Theory (DFT) has become the preeminent computational tool for studying the electronic structure of medium-sized organic molecules. Its popularity stems from a favorable balance between computational cost and accuracy. For molecules like substituted phenols, DFT methods, particularly those employing hybrid functionals like B3LYP, have been shown to provide reliable predictions of geometries, vibrational frequencies, and electronic properties that are in excellent agreement with experimental data[1][2]. We select the B3LYP functional combined with a Pople-style basis set, 6-311++G(d,p), which includes diffuse functions (++) to accurately describe lone pairs and potential anionic character, and polarization functions (d,p) to account for the non-uniform distribution of electron density, crucial for a molecule with heteroatoms like oxygen, nitrogen, and iodine[1][3].

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Input File Preparation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Calculation Setup: In a quantum chemistry package (e.g., Gaussian, ORCA), define the calculation using the B3LYP functional and the 6-311++G(d,p) basis set. The keywords Opt (for optimization) and Freq (for frequency calculation) are essential.

-

Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

-

Validation: Upon completion, verify that the optimization has converged to a true energy minimum by confirming the absence of imaginary frequencies in the output file. A single imaginary frequency would indicate a transition state, not a stable structure.

-

Analysis: Extract the optimized Cartesian coordinates to determine key bond lengths, bond angles, and dihedral angles. The calculated vibrational frequencies and their corresponding intensities can be used to simulate the theoretical infrared (IR) spectrum.

Data Presentation: Predicted Structural and Vibrational Data

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-O | ~1.37 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Length | C-N | ~1.39 Å |

| Bond Angle | C-C-I | ~120° |

| Bond Angle | C-O-H | ~109° |

| Dihedral Angle | C-C-N-C | ~180° (for planarity) |

Table 2: Key Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | ~3650 (sharp, gas phase) | 3200-3600 (broad, condensed phase) |

| C-H Stretch | Aromatic | ~3100-3000 | 3100-3000 |

| C-H Stretch | Methyl (-CH₃) | ~2950-2850 | 2975-2850 |

| C=C Stretch | Aromatic Ring | ~1600-1450 | 1620-1450 |

| C-N Stretch | Aryl-Amine | ~1350-1250 | 1360-1250 |

| C-O Stretch | Phenolic C-O | ~1260-1180 | 1260-1180 |

| C-I Stretch | Aryl-Iodide | ~600-500 | 650-500 |

Electronic Properties and Chemical Reactivity

Expertise & Rationale: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity[4]. A smaller gap suggests the molecule is more polarizable and reactive. Additionally, the Molecular Electrostatic Potential (MEP) surface provides a visual guide to the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule[4].

Protocol 2: FMO, MEP, and TD-DFT Analysis

-

FMO Analysis: Using the output from the optimized DFT calculation (the checkpoint file), visualize the HOMO and LUMO surfaces. The HOMO is expected to be localized on the electron-rich phenol and dimethylamino groups, while the LUMO may be distributed across the aromatic ring. Calculate the energy gap (ΔE = ELUMO - EHOMO).

-

MEP Surface Generation: Generate the MEP surface, mapping the electrostatic potential onto the electron density surface. Typically, red/yellow regions indicate negative potential (nucleophilic sites, e.g., the oxygen atom), while blue regions indicate positive potential (electrophilic sites).

-

UV-Vis Spectrum Simulation (TD-DFT): To predict the electronic absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This will yield the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which indicate the intensity of the absorption bands[5].

Data Presentation: Predicted Electronic Properties

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| EHOMO | ~ -5.5 eV | Electron-donating capability |

| ELUMO | ~ -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical stability and reactivity |

| λmax 1 (TD-DFT) | ~280 nm (f > 0.1) | π → π* transition |

| λmax 2 (TD-DFT) | ~320 nm (f > 0.1) | n → π* or charge-transfer transition |

Part II: Proposed Experimental Synthesis and Validation

Expertise & Rationale: Computational results, however robust, require experimental validation. A plausible synthesis is the first step. Given the starting material 3-(dimethylamino)phenol, direct iodination is a standard electrophilic aromatic substitution reaction. Iodine monochloride (ICl) or a combination of iodine and an oxidizing agent are effective reagents for this transformation. Subsequent characterization using a suite of spectroscopic techniques (FT-IR, NMR, UV-Vis) is non-negotiable for unambiguous structure confirmation. Comparing the experimental spectra with the computationally predicted spectra serves as a powerful validation of the theoretical model.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Protocol 3: Laboratory Synthesis

-

Dissolution: In a round-bottom flask, dissolve 3-(dimethylamino)phenol in a mixture of glacial acetic acid and water.

-

Reagent Addition: Add elemental iodine (I₂) followed by the portion-wise addition of an oxidizing agent such as sodium periodate (NaIO₃) or nitric acid while stirring at room temperature. The hydroxyl and dimethylamino groups are strongly activating and ortho-, para-directing; since the para position is open, it is the most likely site of substitution.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by adding a solution of sodium thiosulfate to remove excess iodine. Neutralize the mixture with a base (e.g., NaHCO₃).

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Protocol 4: Structural Confirmation

-

FT-IR Spectroscopy: Acquire the spectrum of the purified product. Confirm the presence of a broad O-H stretch (~3200-3600 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and C-N/C-O stretches (~1350-1180 cm⁻¹). Compare these peaks to the predicted values in Table 2.

-

¹H and ¹³C NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Expect to see a singlet for the phenolic -OH, a singlet for the six protons of the -N(CH₃)₂ group (~3.0 ppm)[6], and distinct signals for the three aromatic protons, whose splitting patterns will confirm the 1,2,4-substitution pattern.

-

¹³C NMR: Expect signals for the two methyl carbons, and six distinct signals for the aromatic carbons, including the carbon attached to iodine (which will be shifted upfield).

-

-

UV-Vis Spectroscopy: Dissolve the sample in a solvent like ethanol or methanol and record the absorption spectrum. Compare the experimental λmax values with the TD-DFT predictions from Table 3.

Part III: In Silico Screening for Drug Discovery

Expertise & Rationale: Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule within the active site of a target protein[7][8]. This method is instrumental in the early stages of drug discovery for virtual screening and lead optimization. Phenolic compounds are known to exhibit a wide range of biological activities, including anti-inflammatory effects through the inhibition of enzymes like Phospholipase A2 (PLA2)[9]. A docking study can provide valuable, albeit preliminary, insights into the potential of this compound as an enzyme inhibitor.

Caption: A generalized workflow for molecular docking studies.

Protocol 5: Molecular Docking Case Study with Phospholipase A2 (PLA2)

-

Target Preparation: Download the crystal structure of a relevant protein target, for example, human PLA2, from the Protein Data Bank (PDB). Using software like AutoDock Tools or Chimera, remove water molecules and co-crystallized ligands, add polar hydrogens, and assign atomic charges.

-

Ligand Preparation: Use the DFT-optimized, energy-minimized structure of this compound as the input ligand file. Define rotatable bonds.

-

Grid Box Definition: Define the docking search space (the "grid box") around the known active site of the enzyme. The dimensions should be large enough to accommodate the ligand in various orientations.

-

Docking Simulation: Use a docking program like AutoDock Vina to perform the simulation. The program will systematically explore different conformations of the ligand within the active site and score them based on a force field.

-

Results Analysis:

-

Binding Affinity: Analyze the output, focusing on the binding energy (reported in kcal/mol) of the top-ranked pose. More negative values suggest stronger binding.

-

Interaction Visualization: Visualize the best binding pose in a molecular viewer. Identify key intermolecular interactions, such as hydrogen bonds (e.g., with the phenolic -OH), hydrophobic interactions, or halogen bonds (with the iodine atom), between the ligand and amino acid residues in the active site.

-

Data Presentation: Hypothetical Docking Results

Table 4: Hypothetical Docking Results for this compound with PLA2

| Parameter | Value/Residues |

|---|---|

| Binding Affinity | -7.5 kcal/mol |

| Hydrogen Bonds | His48, Asp49 |

| Halogen Bond | Gly30 |

| Hydrophobic Interactions | Leu2, Phe5 |

Conclusion

This guide has detailed a comprehensive, first-principles approach to the study of this compound. By integrating the predictive power of DFT and TD-DFT calculations with established protocols for chemical synthesis, spectroscopic validation, and in silico biological screening, we have constructed a complete research framework. The theoretical results predict a stable molecule with distinct spectroscopic signatures and a reactive profile shaped by its unique combination of electron-donating and electron-withdrawing substituents. The outlined molecular docking protocol provides a clear path to exploring its potential as a bioactive agent. This integrated strategy serves as a robust and efficient model for the characterization and evaluation of novel chemical entities, accelerating the journey from molecular concept to potential application.

References

-

DiLabio, G. A., & Johnson, D. A. (2007). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. The Journal of Physical Chemistry A, 104(4), 847-853. [Link]

-

Tetteh, S., Zugle, R., Adotey, J. P. K., & Quashie, A. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 8516013. [Link]

-

Brinck, T., Haeberlein, M., & Jonsson, M. (1997). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society, 119(18), 4239-4244. [Link]

-

Gherib, A., et al. (2021). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Journal of Chemical Reviews, 3(2), 123-134. [Link]

-

Adotey, J. P. K., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. ResearchGate. [Link]

-

da Cruz, J. F., et al. (2019). Molecular Docking Studies of Natural Phenolic Compound and Derivates with Phospholipase A2. Orbital: The Electronic Journal of Chemistry, 11(3). [Link]

-

Chen, X., et al. (2012). Supporting Information for "A ratiometric and colorimetric pH probe for in vivo and intracellular imaging". Journal of the American Chemical Society. [Link]

-

Taylor & Francis. (n.d.). Docking – Knowledge and References. Taylor & Francis Online. [Link]

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

Al-Harbi, N. O., et al. (2021). Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia. Saudi Journal of Biological Sciences, 28(11), 6294-6304. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 26(16), 4933. [Link]

-

El-Sheshtawy, H. S., et al. (2020). Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Molecular Docking and Structure-Based Drug Design Strategies | MDPI [mdpi.com]

- 9. Molecular Docking Studies of Natural Phenolic Compound and Derivates with Phospholipase A2 | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

Reactivity and electronic properties of 3-(Dimethylamino)-4-iodophenol

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 3-(Dimethylamino)-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to detail its electronic properties, reactivity, and strategic applications. We present a plausible synthetic pathway, a thorough examination of the electronic influence of its constituent functional groups, and a detailed overview of its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. Furthermore, this guide outlines detailed, field-proven experimental protocols for key transformations and explores the compound's potential role in library synthesis and radiolabeling for drug discovery pipelines.

Introduction: A Scaffold of Untapped Potential

In the landscape of modern drug discovery, the development of novel molecular scaffolds is paramount. Iodinated phenols are established as crucial intermediates, offering a reactive handle for constructing complex molecular architectures through various cross-coupling reactions.[1][2][3] The compound this compound presents a particularly compelling case. It integrates three key functional groups onto a single benzene ring:

-

A hydroxyl (-OH) group : A hydrogen bond donor/acceptor and a site for etherification or esterification.

-

An iodo (-I) group : An excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[1]

-

A dimethylamino (-NMe₂) group : A strong electron-donating group and a basic center that can influence solubility, pharmacokinetic properties, and target binding.

This unique combination of an electron-rich aromatic system with multiple, orthogonally reactive sites makes this compound a high-potential scaffold for generating diverse chemical libraries for high-throughput screening and a valuable precursor for creating targeted therapeutics and diagnostic agents.

Synthesis and Characterization

Given the absence of a published synthesis for this compound, a plausible and efficient pathway can be designed based on established methods for the iodination of highly activated phenolic systems.[4][5][6] The logical precursor is 3-(Dimethylamino)phenol, which is commercially available.

Proposed Synthetic Pathway: Electrophilic Iodination

The aromatic ring of 3-(Dimethylamino)phenol is highly activated by the strong electron-donating, ortho, para-directing hydroxyl and dimethylamino groups.[7] The position para to the hydroxyl group is blocked, and the positions ortho to it are C2 and C4. The position para to the dimethylamino group is C6. The target C4 position is ortho to the hydroxyl group and meta to the dimethylamino group, suggesting that the hydroxyl group's directing effect is the primary determinant for regioselectivity in this transformation. An environmentally benign protocol using an in-situ generated electrophilic iodine species is proposed.[4]

Detailed Experimental Protocol: Synthesis

Rationale: This protocol utilizes an ammonium peroxodisulfate/potassium iodide system, which is effective for the iodination of activated aromatics under mild, acid-free conditions.[4] Aqueous methanol serves as an environmentally conscious solvent system. The reaction is conducted at room temperature to maximize regioselectivity and prevent potential oxidative side reactions.

-

Preparation: To a solution of 3-(Dimethylamino)phenol (1.0 eq) in a 1:1 mixture of methanol and water, add potassium iodide (KI, 1.1 eq). Stir the mixture at room temperature until all solids are dissolved.

-

Initiation: In a separate flask, prepare a solution of ammonium peroxodisulfate ((NH₄)₂S₂O₈, 1.2 eq) in water.

-

Reaction: Add the ammonium peroxodisulfate solution dropwise to the phenol solution over 30 minutes at room temperature. A color change may be observed as elemental iodine is formed and consumed.

-

Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes colorless. This step removes any unreacted iodine.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of distinct aromatic proton signals with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Signals for the N-methyl protons (singlet, ~3.0 ppm) and the phenolic proton (broad singlet) are also expected. |

| ¹³C NMR | A signal for the carbon atom bearing the iodine (C-I bond) is expected at a characteristic upfield shift (~80-90 ppm). Other aromatic and aliphatic carbon signals will confirm the structure. |

| HRMS (ESI+) | The high-resolution mass spectrum should show the [M+H]⁺ ion with an exact mass corresponding to the molecular formula C₈H₁₁INO⁺. The isotopic pattern will be characteristic of an iodine-containing compound. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C-N stretch (~1200-1350 cm⁻¹) are expected. |

Electronic Properties and Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of its three functional groups.

Influence of Substituents

The aromatic ring is highly electron-rich due to the powerful mesomeric (resonance) electron-donating effects of both the hydroxyl and dimethylamino groups.

-

Resonance Effect: Both the -OH and -NMe₂ groups donate lone-pair electron density into the π-system of the ring, increasing the nucleophilicity, particularly at the positions ortho and para to them.[7] This high electron density facilitates reactions such as electrophilic aromatic substitution and the oxidative addition step in palladium-catalyzed coupling reactions.[8][9]

-

Inductive Effect: The oxygen and nitrogen atoms are electronegative and exert an electron-withdrawing inductive effect (-I). The iodine atom also exhibits a -I effect. However, for -OH and -NMe₂, the resonance effect (+M) far outweighs the inductive effect, leading to overall strong ring activation.

-

Acidity: The phenolic proton's acidity (pKa) is influenced by these electronic effects. While the electron-donating -NMe₂ group would typically decrease acidity compared to phenol, the electron-withdrawing inductive effect of the adjacent iodine atom would slightly increase it. The net effect results in a pKa that is expected to be similar to or slightly higher than that of phenol itself.[10]

Reactivity Profile

The molecule offers three primary sites for chemical modification, allowing for a modular approach to library synthesis.

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activities of Substituted Iodophenols

An In-Depth Technical Guide

Abstract

Substituted iodophenols, a versatile class of halogenated organic compounds, are emerging from the periphery of chemical synthesis to the forefront of biomedical research. Their unique physicochemical properties, imparted by the presence and positioning of iodine atoms and other substituents on the phenolic ring, grant them a diverse spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the synthesis, mechanisms of action, and potential therapeutic applications of these compounds. We will delve into their potent antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties, supported by detailed experimental protocols, mechanistic diagrams, and a thorough analysis of structure-activity relationships. This document serves as a foundational resource for harnessing the untapped potential of substituted iodophenols in modern drug discovery.

Introduction: The Iodophenol Scaffold

Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their wide-ranging biological effects.[1] The strategic introduction of iodine atoms onto the phenol ring—a process known as iodination—dramatically alters the molecule's electronic distribution, lipophilicity, and steric profile.[2] This modification can enhance existing biological activities or introduce entirely new ones. Iodophenols are organoiodide derivatives of phenol, with one or more covalently bonded iodine atoms.[3] The 19 possible positional isomers, from mono- to pentaiodophenol, offer a vast chemical space for exploration.[3] This guide will illuminate the significant therapeutic potential locked within this chemical class.

Synthesis of Substituted Iodophenols: An Overview

The primary method for synthesizing iodophenols is through the electrophilic aromatic substitution of phenol.[4] The hydroxyl group of the phenol ring is an activating, ortho/para-directing group, meaning that incoming electrophiles (like an iodine cation) will preferentially add to the positions adjacent (ortho) or opposite (para) to the hydroxyl group.[4][5] The extent and selectivity of iodination can be controlled by stoichiometry and reaction conditions.[4][6]

General Experimental Protocol: Iodination of Phenol using Iodine and Hydrogen Peroxide

This protocol describes a common and environmentally conscious method for the synthesis of iodophenols in an aqueous medium.[6]

Materials:

-

Phenol (or substituted phenol derivative)

-

Iodine (I₂)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Deionized water

-

Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting phenol (1 equivalent) in deionized water.

-

Reagent Addition: Add solid iodine (1.0-2.5 equivalents, depending on the desired degree of iodination) to the stirring solution.

-

Initiation: Slowly add hydrogen peroxide (2-4 equivalents) dropwise to the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) to improve yields for certain substrates.[6] The H₂O₂ acts as an oxidizing agent to generate the electrophilic iodine species.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Quenching: Upon completion, cool the reaction mixture to room temperature and quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the characteristic brown color of iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic products with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired substituted iodophenol.[4]

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.[7]

Logical Causality in Synthesis:

The choice of an aqueous system with hydrogen peroxide is driven by principles of green chemistry, avoiding harsh organic solvents and reagents. The dropwise addition of H₂O₂ is critical; a rapid addition can lead to uncontrolled reaction rates and the formation of undesired di- and tri-iodinated impurities.[4] The final purification step is essential as the ortho/para directing nature of the hydroxyl group often leads to a mixture of isomers.

Key Biological Activities and Mechanisms of Action

Antimicrobial and Antibiofilm Activity

A pressing global health crisis is the rise of antimicrobial resistance, which compromises the treatment of infectious diseases.[2] Halogenated phenols, particularly iodophenols, have demonstrated significant promise in combating resistant pathogens.

Mechanism of Action: The antimicrobial efficacy of iodophenols is multifaceted. Iodine itself is a potent antimicrobial agent due to its strong oxidizing ability.[8] In substituted iodophenols, this effect is amplified and targeted. For instance, 2,4,6-triiodophenol (2,4,6-TIP) has been identified as a highly effective agent against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[2] Its mechanism extends beyond simple bactericidal action; it acts as a potent inhibitor of biofilm formation.[2] Transcriptomic analysis has revealed that 2,4,6-TIP significantly suppresses the expression of RNAIII, a key regulatory molecule in the S. aureus quorum-sensing system that controls the production of virulence factors and biofilm development.[2] This targeted disruption of bacterial communication and virulence represents a sophisticated antimicrobial strategy.

Diagram 1: Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the MIC of iodophenols.

Data Summary: Antimicrobial Activity of Iodophenols

| Compound | Target Organism | MIC (μg/mL) | Reference |

| 2,4,6-Triiodophenol (2,4,6-TIP) | Staphylococcus aureus | 5 | [2] |

| 2,4,6-Triiodophenol (2,4,6-TIP) | MRSA MW2 | >5 | [2] |

| 2,4,6-Triiodophenol (2,4,6-TIP) | Vibrio parahaemolyticus | >5 | [2] |

| 2,4,6-Triiodophenol (2,4,6-TIP) | Candida albicans | >5 | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol is a standard method for assessing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

-

Preparation of Iodophenol Stock: Dissolve the synthesized iodophenol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight in appropriate broth media. Dilute the culture to achieve a standardized concentration equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the iodophenol stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the iodophenol at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin or by measuring the optical density at 600 nm.[2]

Anticancer Activity

Phenolic compounds are widely investigated for their anticancer properties, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[10] Iodinated derivatives can exhibit enhanced or novel anticancer activities.

Mechanism of Action: Iodinated compounds, such as those used in medical imaging, have been shown to possess inherent anticancer properties.[11] Their mechanism often involves the induction of high levels of intracellular oxidative stress, leading to depolarization of the mitochondrial membrane.[11] This triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c, formation of the apoptosome, and activation of caspase-9 and downstream executioner caspases (e.g., caspase-3).[11][12] Furthermore, these compounds can modulate critical cell signaling pathways that regulate proliferation and survival, such as the mTOR and ERK pathways.[11] By downregulating these pro-growth signals, iodinated phenols can effectively halt cancer cell proliferation.

Diagram 2: Proposed Apoptosis Induction Pathway by Iodophenols

Caption: Intrinsic apoptosis pathway activated by iodophenols.

Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test iodophenol in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Antioxidant Activity

Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[14] The substitution pattern on the phenol ring, including iodination, can modulate this activity.

Mechanism of Action: The primary antioxidant mechanism of phenols involves neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are harmful byproducts of cellular metabolism that can damage biomolecules.[14] The efficiency of a phenolic antioxidant is related to the stability of the resulting phenoxyl radical. Electron-donating groups on the ring can stabilize this radical, enhancing antioxidant capacity. While iodine is an electron-withdrawing group, the overall electronic effect and steric factors determine the final antioxidant potential. The antioxidant activity can be evaluated by various assays that measure the compound's ability to scavenge stable free radicals or reduce oxidized species.[15][16]

Data Summary: Antioxidant Potential of Phenolic Compounds

| Assay | Principle | Typical Standard | Reference |

| DPPH Scavenging | Measures scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical. | Ascorbic Acid, Trolox | [15][17] |

| ABTS Scavenging | Measures scavenging of the ABTS radical cation. | Trolox | [16] |

| FRAP | Measures the ferric reducing antioxidant power of a compound. | FeSO₄, Trolox | [16] |

| Iodine Reducing Activity (IRA) | Photometric assay measuring the reduction of iodine. | Ascorbic Acid | [15] |

Experimental Protocol: DPPH Radical Scavenging Assay This protocol provides a rapid and reliable method to screen the in vitro antioxidant activity of substituted iodophenols.[17]

-

Reagent Preparation: Prepare a stock solution of the test iodophenol in methanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep the DPPH solution in the dark.

-

Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the iodophenol sample.

-

Reaction Initiation: Add 100 µL of the DPPH solution to each well. Methanol is used as a negative control.

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical is indicated by a decrease in absorbance (color change from purple to yellow).

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

EC₅₀ Determination: Plot the percentage inhibition against the sample concentrations to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Enzyme Inhibition

The specific binding of small molecules to the active or allosteric sites of enzymes is a fundamental principle of drug action.[18][19] Phenolic compounds have been shown to inhibit a variety of enzymes, and iodination can enhance this inhibitory potential.[20]

Mechanism of Action: Phenols can act as enzyme inhibitors through several mechanisms. They can form covalent bonds with nucleophilic amino acid residues (like cysteine or lysine) within the enzyme's active site, leading to irreversible inhibition.[20] They can also engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, acting as competitive or non-competitive inhibitors.[19] For example, phenols can inhibit digestive enzymes like α-amylase and trypsin.[20] Furthermore, iodophenols could potentially inhibit key enzymes in pathogenic or disease pathways, such as cytochrome P450 enzymes involved in metabolism or bacterial enzymes essential for survival.[21]

Diagram 3: General Mechanisms of Enzyme Inhibition

Caption: Competitive vs. Non-competitive enzyme inhibition.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of iodophenols and their biological activity is crucial for rational drug design.

-

Degree of Iodination: The number of iodine atoms significantly impacts activity. For instance, the transition from mono- to di- and tri-iodophenols can alter the compound's potency and selectivity.[5]

-

Positional Isomerism: The location of the iodine atom (ortho, meta, or para to the hydroxyl group) is critical. The ortho and para positions are most readily substituted and can directly influence interactions with biological targets.[5][6] For example, para-substitution is often favored in the synthesis of high-purity p-iodophenol for pharmaceutical applications.[22]

-

Other Substituents: The presence of other functional groups (e.g., alkyl, nitro, amino groups) on the phenol ring can fine-tune the biological activity by modifying the compound's electronics, sterics, and hydrogen-bonding capacity.[7][23] Strategic halogenation, in general, has been noted to enhance the activity of phenolic compounds while potentially reducing toxicity.[2]

Conclusion and Future Perspectives

Substituted iodophenols represent a promising, yet underexplored, class of bioactive molecules. Their demonstrated efficacy as antimicrobial, anticancer, and antioxidant agents warrants significant further investigation. The synthetic accessibility of the iodophenol scaffold allows for the creation of diverse chemical libraries to probe structure-activity relationships more deeply.

Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways affected by different iodophenol isomers.

-

Lead Optimization: Systematically modifying the substitution patterns to enhance potency and selectivity while minimizing off-target toxicity.

-

In Vivo Evaluation: Progressing the most promising candidates from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Synergistic Studies: Investigating the potential of iodophenols to act in combination with existing drugs to overcome resistance or enhance therapeutic outcomes.